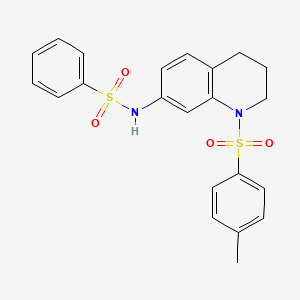

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-17-9-13-21(14-10-17)30(27,28)24-15-5-6-18-11-12-19(16-22(18)24)23-29(25,26)20-7-3-2-4-8-20/h2-4,7-14,16,23H,5-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTAKJYKGZCYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with benzaldehyde under acidic conditions. Subsequent tosylation and sulfonamide formation steps are then employed to introduce the tosyl and benzenesulfonamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of quinoline derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups at specific positions on the core structure.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, while the benzenesulfonamide group can engage in hydrogen bonding and other interactions with biological macromolecules.

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties of Analogous Sulfonamide Derivatives

*Estimated based on structural similarity.

Key Observations :

- Synthesis Complexity : The target compound’s synthesis likely parallels ’s method, using sulfonyl chlorides in polar aprotic solvents (e.g., pyridine/DMAP) . In contrast, compound 24 employs simpler methanesulfonylation in THF .

- Thermal Stability: High melting points (e.g., 236–237°C for compound 24) suggest crystalline stability in sulfonamide-tetrahydroquinoline hybrids, though the target compound’s melting point remains uncharacterized .

Molecular and Spectroscopic Characterization

- NMR Profiles : ’s compounds show distinct ¹H/¹³C NMR shifts for sulfonamide NH (~10 ppm) and aromatic protons, which the target compound would mirror. Tosyl groups typically exhibit sharp singlets for methyl protons near 2.4 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for ’s compounds ([M+H]⁺ 729.1281) align with calculated values, underscoring the reliability of such methods for verifying the target compound’s structure .

Actividad Biológica

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides and features a tetrahydroquinoline core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may exhibit antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Tetrahydroquinoline Core : This bicyclic structure is known for its diverse biological activities.

- Tosyl Group : Enhances the compound's reactivity and solubility.

- Benzenesulfonamide Moiety : Contributes to the compound's biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds, including benzenesulfonamide derivatives, display significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study involving molecular modeling and experimental assays highlighted the potential of these compounds to inhibit specific enzymes critical for bacterial survival. Notably, two enzymes were identified as targets:

- D-glutamic acid-adding enzyme (MurD) : Involved in bacterial cell wall synthesis.

- N-acetylmuramoyl-L-alanine amidase : Plays a role in cell wall remodeling.

The findings suggest that this compound could serve as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit promising anticancer activities. For instance:

| Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Doxorubicin | 37.5 | |

| N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl) derivatives | 2.5 - 12.5 |

These results indicate that certain derivatives are more potent than Doxorubicin, a standard chemotherapeutic agent. The mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Cell Membrane Interaction : Preliminary studies suggest non-surfactant antimicrobial activity without significant disruption to bacterial membranes .

- Signal Pathway Modulation : Potential interactions with cellular signaling pathways could influence cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of tetrahydroquinoline to explore their biological activities further. For example:

Q & A

Q. What are the key steps in synthesizing N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions.

- Sulfonylation : Tosyl (p-toluenesulfonyl) and benzenesulfonamide groups are introduced via nucleophilic substitution or coupling reactions using reagents like tosyl chloride .

- Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane is critical. Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm absence of unreacted intermediates .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify proton environments and confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for sulfonamide groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z ~470) and fragmentation patterns .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm) and N-H bends (~3300 cm) .

Q. What biological targets are associated with tetrahydroquinoline-sulfonamide hybrids?

- Enzyme inhibition : Sulfonamides commonly inhibit dihydropteroate synthase (bacterial folate synthesis) or carbonic anhydrase isoforms .

- Kinase modulation : Tetrahydroquinoline derivatives show affinity for tyrosine kinases (e.g., EGFR), with IC values in µM ranges .

Advanced Research Questions

Q. How can synthetic yields be optimized for the tosylated intermediate?

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .

- Temperature control : Maintain reactions at 0–5°C during sulfonyl chloride addition to minimize side-product formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by ~20% compared to THF .

Q. How do contradictory bioactivity results arise from structural analogs, and how can they be resolved?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO) on the benzene ring enhance antibacterial activity but reduce kinase inhibition .

- Resolution strategies :

- Perform dose-response assays to validate selectivity (e.g., MIC vs. IC).

- Use molecular docking to compare binding modes with target enzymes (e.g., PDB: 1ZNJ for carbonic anhydrase) .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., replace tosyl with ethylsulfonyl) and assess changes in bioactivity .

- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide S=O) using 3D-QSAR models .

- In vitro assays : Test against panels of bacterial strains (e.g., MRSA) and cancer cell lines (e.g., MCF-7) to correlate substituents with potency .

Q. How can in silico modeling predict metabolic stability of this compound?

- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism and half-life. Tetrahydroquinoline cores often show moderate hepatic stability (t ~2–4 hrs) .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation at C3 of tetrahydroquinoline) via software like GLORY .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data?

Q. What validation steps are required when observing off-target effects in kinase assays?

- Counter-screening : Test against unrelated kinases (e.g., PKA) to confirm selectivity .

- Crystallography : Resolve co-crystal structures (e.g., with EGFR) to verify binding-site interactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.